2',3'-Dideoxy-5-chlorocytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,3’-Dideoxy-5-chlorocytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to naturally occurring nucleosides but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique biochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-chlorocytidine typically involves the selective removal of hydroxyl groups from a precursor nucleoside. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst. The reaction is carried out in anhydrous 1,2-dichloroethane at low temperatures, followed by the addition of sodium iodide and 5-deoxy-5-chlorocytidine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-5-chlorocytidine often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2’,3’-Dideoxy-5-chlorocytidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used, though this is less typical.

Hydrolysis: Acidic or basic solutions can facilitate the cleavage of the glycosidic bond.

Major Products

Substitution: Products include 2’,3’-dideoxy-5-azidocytidine or 2’,3’-dideoxy-5-thiocytidine.

Hydrolysis: The major products are the free base and sugar components.

Applications De Recherche Scientifique

2’,3’-Dideoxy-5-chlorocytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.

Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control

Mécanisme D'action

The primary mechanism of action of 2’,3’-Dideoxy-5-chlorocytidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral replication is crucial in its antiviral activity. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV .

Comparaison Avec Des Composés Similaires

2’,3’-Dideoxy-5-chlorocytidine is often compared with other nucleoside analogs, such as:

2’,3’-Dideoxycytidine (ddC): Similar mechanism of action but lacks the chlorine atom.

2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.

3’-Azido-3’-deoxythymidine (AZT): Widely used in HIV treatment, with a different base structure.

The uniqueness of 2’,3’-Dideoxy-5-chlorocytidine lies in its specific substitution at the 5-position, which can influence its biochemical properties and antiviral activity .

Propriétés

| 124743-31-3 | |

Formule moléculaire |

C9H12ClN3O3 |

Poids moléculaire |

245.66 g/mol |

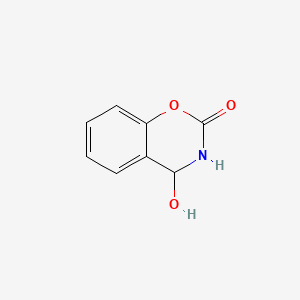

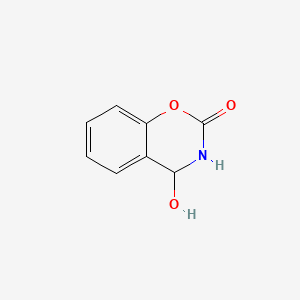

Nom IUPAC |

4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |

Clé InChI |

SWZJKMLDTHNVKM-CAHLUQPWSA-N |

SMILES isomérique |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |

SMILES canonique |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.